![molecular formula C18H27BO5 B1398127 Tert-butyl 2-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy]acetate CAS No. 769968-17-4](/img/structure/B1398127.png)
Tert-butyl 2-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy]acetate
Vue d'ensemble
Description
“Tert-butyl 2-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy]acetate” is a chemical compound . It is commonly used in the preparation of pharmaceuticals and chemical intermediates .
Physical And Chemical Properties Analysis
This compound is a solid crystal with a melting point of 116°C . Its molecular weight is 309.21 g/mol .Applications De Recherche Scientifique
Synthesis and Characterization
- Tert-butyl 2-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy]acetate and related compounds are important intermediates in synthesizing biologically active compounds, such as crizotinib. These compounds are synthesized through multi-step processes, and their structures are confirmed through techniques like MS, NMR spectroscopy, and X-ray diffraction. These processes and structural confirmations are essential in developing new pharmaceuticals and other biologically active compounds (Kong et al., 2016).
Fluorescence and Nanoparticle Applications
- Compounds related to this compound have been utilized in the development of nanoparticles and polymers with specific fluorescence properties. These materials exhibit bright fluorescence emissions, which can be tuned to different wavelengths. This property is crucial for applications in bioimaging and the development of optoelectronic devices (Fischer et al., 2013).
Electrochemical Studies
- The electrochemical properties of similar tert-butylated phenols have been studied to understand their oxidation behavior. This research is significant in fields like organic chemistry and material science, where understanding the redox properties of compounds is crucial for developing new materials and chemical reactions (Richards & Evans, 1977).
Crystal Structure Analysis
- Studies on compounds with structures similar to this compound involve detailed crystal structure and vibrational property analysis. These investigations provide insights into the molecular configurations and properties, which are pivotal for applications in material science and molecular engineering (Wu et al., 2021).
Mécanisme D'action
Target of Action
Compounds with similar structures have been used as intermediates in the synthesis of biologically active compounds such as crizotinib .
Mode of Action
Compounds containing the 1,3,2-dioxaborolane moiety are often used in suzuki-miyaura cross-coupling reactions , which are widely used in organic chemistry for the synthesis of biologically active compounds.
Biochemical Pathways
It’s worth noting that the compound may be involved in the borylation of alkylbenzenes and the hydroboration of alkyl or aryl alkynes and alkenes .
Result of Action
As an intermediate in the synthesis of biologically active compounds, it may contribute to the overall therapeutic effects of the final product .
Action Environment
Propriétés
IUPAC Name |
tert-butyl 2-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy]acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H27BO5/c1-16(2,3)22-15(20)12-21-14-10-8-13(9-11-14)19-23-17(4,5)18(6,7)24-19/h8-11H,12H2,1-7H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FFPZRWCEAZXEDG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)OCC(=O)OC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H27BO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![(R)-tert-Butyl 4-(5-methyl-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl)piperazine-1-carboxylate](/img/structure/B1398050.png)
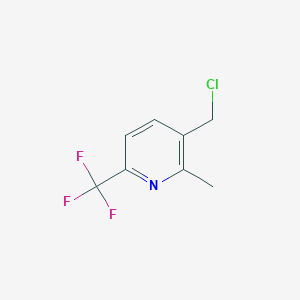
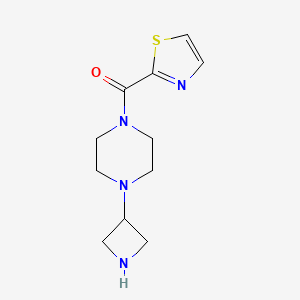
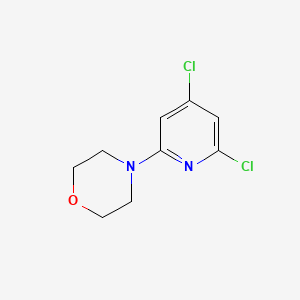
![(2R)-1-[(Triphenylmethyl)amino]propan-2-ol](/img/structure/B1398057.png)

![4-({[4-(Pyridin-3-yl)pyrimidin-2-yl]amino}methyl)benzoic acid](/img/structure/B1398059.png)
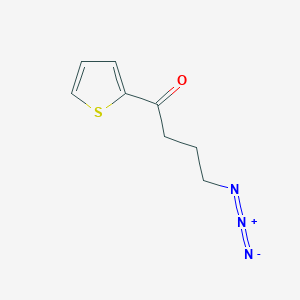
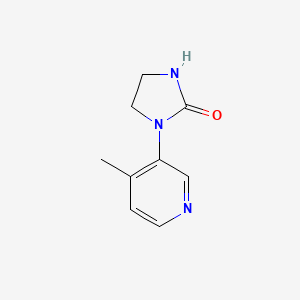
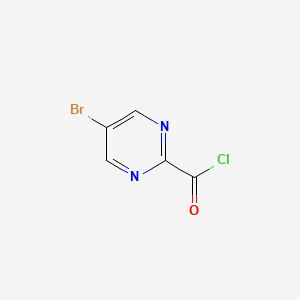
![1-isopropyl-1H-pyrrolo[2,3-c]pyridine](/img/structure/B1398067.png)